molecular formula C14H22N2O2 B3853562 4-[3-(4-morpholinylamino)butyl]phenol

4-[3-(4-morpholinylamino)butyl]phenol

Cat. No.: B3853562
M. Wt: 250.34 g/mol
InChI Key: CIDCQGRAIHKQEO-UHFFFAOYSA-N
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Description

4-[3-(4-Morpholinylamino)butyl]phenol is a phenolic derivative characterized by a butyl chain substituted with a morpholine ring at the 3-position of the phenol group. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) confers unique solubility and electronic properties, distinguishing it from simpler phenolic compounds.

Properties

IUPAC Name

4-[3-(morpholin-4-ylamino)butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12(15-16-8-10-18-11-9-16)2-3-13-4-6-14(17)7-5-13/h4-7,12,15,17H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDCQGRAIHKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key physicochemical properties of 4-[3-(4-morpholinylamino)butyl]phenol and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) pKa
4-[3-(4-Morpholinylamino)butyl]phenol C₁₄H₂₂N₂O₂ 262.34* Morpholine-amino butyl chain - - ~10.0†
4-[3-(3-Isopropoxy-propylamino)butyl]phenol C₁₆H₂₇NO₂ 265.39 Isopropoxy-propylamino butyl chain 0.987 387.6 10.01
Para-tert-butylphenol (PTBP) C₁₀H₁₄O 150.22 tert-Butyl group at para position 0.98 237 10.2
4-(4-Chlorobutyl)phenol C₁₀H₁₃ClO 184.66 Chlorinated butyl chain - - -
Ractopamine hydrochloride C₁₈H₂₃NO₃Cl 337.84 Hydroxy-ethylamino butyl chain, Cl⁻ - - -

*Calculated based on molecular formula. †Estimated based on morpholine analogs.

Key Observations:

  • Morpholine vs.
  • Chlorinated vs. Morpholine Chains: 4-(4-Chlorobutyl)phenol () lacks the nitrogenous ring, resulting in lower basicity and altered reactivity (e.g., susceptibility to nucleophilic substitution) .
Antitumor Potential
  • Phenolic analogs with extended alkyl chains (e.g., compounds from Pleione bulbocodioides in ) exhibit moderate cytotoxicity against tumor cells (e.g., LA795) .
  • Ractopamine Hydrochloride: A beta-adrenergic agonist used in veterinary medicine; its structure-activity relationship (SAR) highlights the importance of the hydroxy-ethylamino side chain for receptor binding .
Receptor Interactions
  • Morpholine-containing compounds (e.g., ’s [1-(4-chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine) often target GPCRs or enzymes due to the morpholine ring’s ability to modulate lipophilicity and binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-morpholinylamino)butyl]phenol
Reactant of Route 2
4-[3-(4-morpholinylamino)butyl]phenol

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